p-SCN-Bn-TCMC HCl

Radiopharmaceutical Chemistry Theranostics Bifunctional Chelator

p-SCN-Bn-TCMC HCl delivers 100% quantitative radiochemical yield with ¹⁹⁷ᵐ/ᵍHg versus 0–6% for generic TCMC, and a 29.1‑percentage‑point advantage over p‑SCN‑Bn‑DOTA under identical conditions. Its DOTAM macrocyclic core ensures complete kinetic inertness in serum while yielding 2.5‑fold lower kidney uptake than DOTA‑based ligands. The para‑isothiocyanatobenzyl linker enables single‑step, mild‑aqueous thiourea conjugation to antibodies and peptides, producing homogeneous high‑specific‑activity radioconjugates with minimal post‑labeling purification. The same platform chelates ¹⁹⁷ᵐ/ᵍHg (diagnostic) and ¹⁹⁷ᵍHg (therapeutic) as a matched theranostic pair, and is proven for ²¹²Pb/²²⁵Ac alpha‑emitter radiopharmaceuticals targeting PSMA and HER2. Select this chelator when off‑target toxicity from daughter‑nuclide release is unacceptable and every percentage point of labeling efficiency matters.

Molecular Formula C24H41Cl4N9O4S
Molecular Weight 693.5 g/mol
Cat. No. B14760380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-SCN-Bn-TCMC HCl
Molecular FormulaC24H41Cl4N9O4S
Molecular Weight693.5 g/mol
Structural Identifiers
SMILESC1CN(CCN(C(CN(CCN1CC(=O)N)CC(=O)N)CC2=CC=C(C=C2)N=C=S)CC(=O)N)CC(=O)N.Cl.Cl.Cl.Cl
InChIInChI=1S/C24H37N9O4S.4ClH/c25-21(34)13-30-5-6-31(14-22(26)35)9-10-33(16-24(28)37)20(12-32(8-7-30)15-23(27)36)11-18-1-3-19(4-2-18)29-17-38;;;;/h1-4,20H,5-16H2,(H2,25,34)(H2,26,35)(H2,27,36)(H2,28,37);4*1H
InChIKeyAWINXKJPBPFQMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-SCN-Bn-TCMC HCl: Bifunctional Chelator Overview and Class Distinction for Radiopharmaceutical Procurement


p-SCN-Bn-TCMC HCl (2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane hydrochloride) is a bifunctional chelator (BFC) belonging to the cyclen-based macrocyclic class, featuring a DOTAM (1,4,7,10-tetrakis(carbamoylmethyl)-1,4,7,10-tetraazacyclododecane) core functionalized with a para-isothiocyanatobenzyl linker [1]. The compound exhibits a molecular weight of approximately 547.68 g/mol and is typically supplied as a hydrochloride salt to enhance aqueous solubility [1]. Unlike simpler commercial cyclen frameworks (e.g., DOTA, TCMC), the bifunctional p-SCN-Bn-TCMC is purpose-built for stable bioconjugation, enabling the covalent attachment of the macrocyclic chelating moiety to amine-containing targeting vectors (e.g., antibodies, peptides) via a robust thiourea linkage [2].

Why p-SCN-Bn-TCMC HCl Cannot Be Substituted with Generic DOTA or TCMC Analogs: Stability and Yield Implications


Generic cyclen-based chelators (e.g., DOTA, TCMC) and their bifunctional analogs (e.g., p-SCN-Bn-DOTA) exhibit stark differences in radiochemical yield and complex stability when evaluated under identical radiolabeling conditions [1]. For instance, the simple TCMC macrocycle achieves only 0-6% radiochemical yield with 197m/gHg, even at elevated temperatures (80°C) and high ligand concentrations (10⁻⁴ M), whereas the bifunctional p-SCN-Bn-TCMC achieves a 100% quantitative yield under the same parameters [1]. This dramatic discrepancy is attributed to the linker arm's influence on metal coordination geometry and isothiocyanate-mediated stabilization [1]. Furthermore, while p-SCN-Bn-DOTA offers a viable alternative, it yields a 29.1 percentage point lower radiochemical incorporation under matched conditions, underscoring that within the bifunctional subclass, the TCMC core provides a distinct, quantifiable advantage [1].

p-SCN-Bn-TCMC HCl: Head-to-Head Comparative Evidence for Scientific Procurement Decisions


Radiochemical Yield with 197m/gHg: p-SCN-Bn-TCMC vs. p-SCN-Bn-DOTA (Direct Comparative Study)

In a direct comparative study assessing the radiolabeling of the theranostic isotope 197m/gHg, p-SCN-Bn-TCMC demonstrated a 100% quantitative radiochemical yield, while its direct structural analog p-SCN-Bn-DOTA achieved only 70.9% yield under the exact same experimental conditions [1]. The simple, non-bifunctional TCMC and DOTA frameworks exhibited negligible yields (0-6%) [1].

Radiopharmaceutical Chemistry Theranostics Bifunctional Chelator

Kinetic Inertness in Physiological Milieu: Hg-p-SCN-Bn-TCMC vs. Human Serum Challenge

The [197m/gHg]Hg-p-SCN-Bn-TCMC complex was directly challenged against human serum and glutathione, a physiologically relevant competing ligand. The complex demonstrated complete kinetic inertness, exhibiting no measurable dissociation or transchelation under these conditions [1]. In contrast, a non-bifunctional TCMC-PSMA conjugate radiolabeled with the same isotope showed significant degradation over 24 hours when exposed to the identical human serum and glutathione challenge [1].

Radiopharmaceutical Stability In Vitro Challenge Assay Metal Complex Dissociation

In Vivo Biodistribution Advantage: p-SCN-Bn-TCMC-PSMA (NG001) vs. DOTA-PSMA-617

A preclinical study directly compared the in vivo biodistribution of a 212Pb-labeled p-SCN-Bn-TCMC-PSMA conjugate (NG001) with the clinically used DOTA-based ligand [212Pb]Pb-PSMA-617 in mice bearing PSMA-positive C4-2 tumors [1]. Both radioligands exhibited comparable tumor uptake, confirming effective targeting. However, the TCMC-based NG001 demonstrated a 2.5-fold lower renal uptake compared to the DOTA-based comparator [1].

PSMA Targeting 212Pb Radioligand Therapy In Vivo Biodistribution

212Pb Radiolabeling Efficiency and Purification Yield for NG001

The p-SCN-Bn-TCMC-PSMA ligand (NG001) was efficiently radiolabeled with 212Pb, an alpha-emitting therapeutic isotope, using a 224Ra/212Pb-solution generator. Post-labeling purification yielded a high recovery of 85.9% ± 4.7% of the desired [212Pb]Pb-NG001 product [1]. Crucially, contamination from the 224Ra parent isotope was minimal, measured at only 0.7% ± 0.2% [1].

212Pb Radiolabeling Alpha Therapy Process Efficiency

Thermodynamic Stability Confirmation via DFT Calculations

Density functional theory (DFT) calculations were employed to probe the thermodynamic stability of the Hg-p-SCN-Bn-TCMC complex [1]. The computational studies confirmed that binding of the Hg²⁺ ion within the cyclen backbone framework forms a thermodynamically stable product [1]. Notably, the calculations also revealed a competition between isothiocyanate binding and macrocycle binding, with the isothiocyanate-bound coordination product dominating at the radiochemical scale—a finding that aligns with the experimental NMR and radiolabeling data [1].

Computational Chemistry DFT Metal Complex Stability

Primary Scientific and Industrial Application Scenarios for p-SCN-Bn-TCMC HCl


Targeted Alpha Therapy (TAT) with 212Pb and 225Ac

The combination of high radiochemical yield, kinetic inertness in serum, and favorable in vivo biodistribution (2.5-fold lower kidney uptake vs. DOTA-based ligands) makes p-SCN-Bn-TCMC the chelator of choice for developing 212Pb- and 225Ac-labeled radiopharmaceuticals targeting PSMA, HER2, or other tumor-associated antigens [1][2]. This is particularly critical for alpha emitters, where release of the toxic daughter nuclides can cause severe off-target damage.

Auger Electron Radioimmunotherapy (AERT) with 197m/gHg

For Auger electron emitters like 197m/gHg, where the therapeutic effect relies on precise subcellular localization (e.g., near DNA), the 100% radiochemical yield and complete kinetic inertness of Hg-p-SCN-Bn-TCMC complexes are essential [1]. The chelator's stability ensures that the cytotoxic payload remains attached to the targeting antibody (e.g., panitumumab) until internalization, maximizing the radiation dose to the tumor cell nucleus while minimizing systemic toxicity.

Theranostic Pair Development (197m/gHg Diagnostic / 197gHg Therapeutic)

The near-identical coordination chemistry of 197m/gHg (diagnostic) and 197gHg (therapeutic) allows p-SCN-Bn-TCMC to serve as a single, validated chelation platform for a matched theranostic pair [1]. The high, reproducible labeling efficiency for both isotopes streamlines regulatory and manufacturing workflows, offering a significant advantage over using disparate chelators for imaging and therapy.

Bioconjugate Development for High-Throughput Screening

The reactive p-SCN-Bn moiety enables efficient, single-step conjugation to a wide range of amine-containing biomolecules under mild aqueous conditions [1]. The resulting thiourea linkage is stable, and the high radiochemical yields (>85-100%) observed with p-SCN-Bn-TCMC facilitate the generation of homogeneous, high-specific-activity radioconjugates suitable for in vitro screening and in vivo efficacy studies, minimizing the need for extensive post-conjugation purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for p-SCN-Bn-TCMC HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.